molecular formula C9H20N2 B12438446 1-Cyclohexylpropan-2-ylhydrazine CAS No. 16655-06-4

1-Cyclohexylpropan-2-ylhydrazine

Cat. No.: B12438446
CAS No.: 16655-06-4
M. Wt: 156.27 g/mol
InChI Key: BRTFJGVMCOWIRW-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-2-ylhydrazine is an organic compound with the molecular formula C9H20N2. It is a hydrazine derivative characterized by a cyclohexyl group attached to a propan-2-yl group, which is further bonded to a hydrazine moiety.

Preparation Methods

The synthesis of 1-Cyclohexylpropan-2-ylhydrazine typically involves the reaction of cyclohexylpropan-2-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of catalysts and more efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-Cyclohexylpropan-2-ylhydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexylpropan-2-ylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpropan-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

1-Cyclohexylpropan-2-ylhydrazine can be compared with other hydrazine derivatives, such as:

    Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and dyes.

    Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.

    Benzylhydrazine: Studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydrazine derivatives .

Properties

CAS No.

16655-06-4

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-cyclohexylpropan-2-ylhydrazine

InChI

InChI=1S/C9H20N2/c1-8(11-10)7-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3

InChI Key

BRTFJGVMCOWIRW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)NN

Origin of Product

United States

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